

Application of INX-315 in CCNE1-Amplified Ovarian Cancer Cell Lines

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Compound of Interest

Compound Name: *Inx-SM-3*

Cat. No.: *B12382279*

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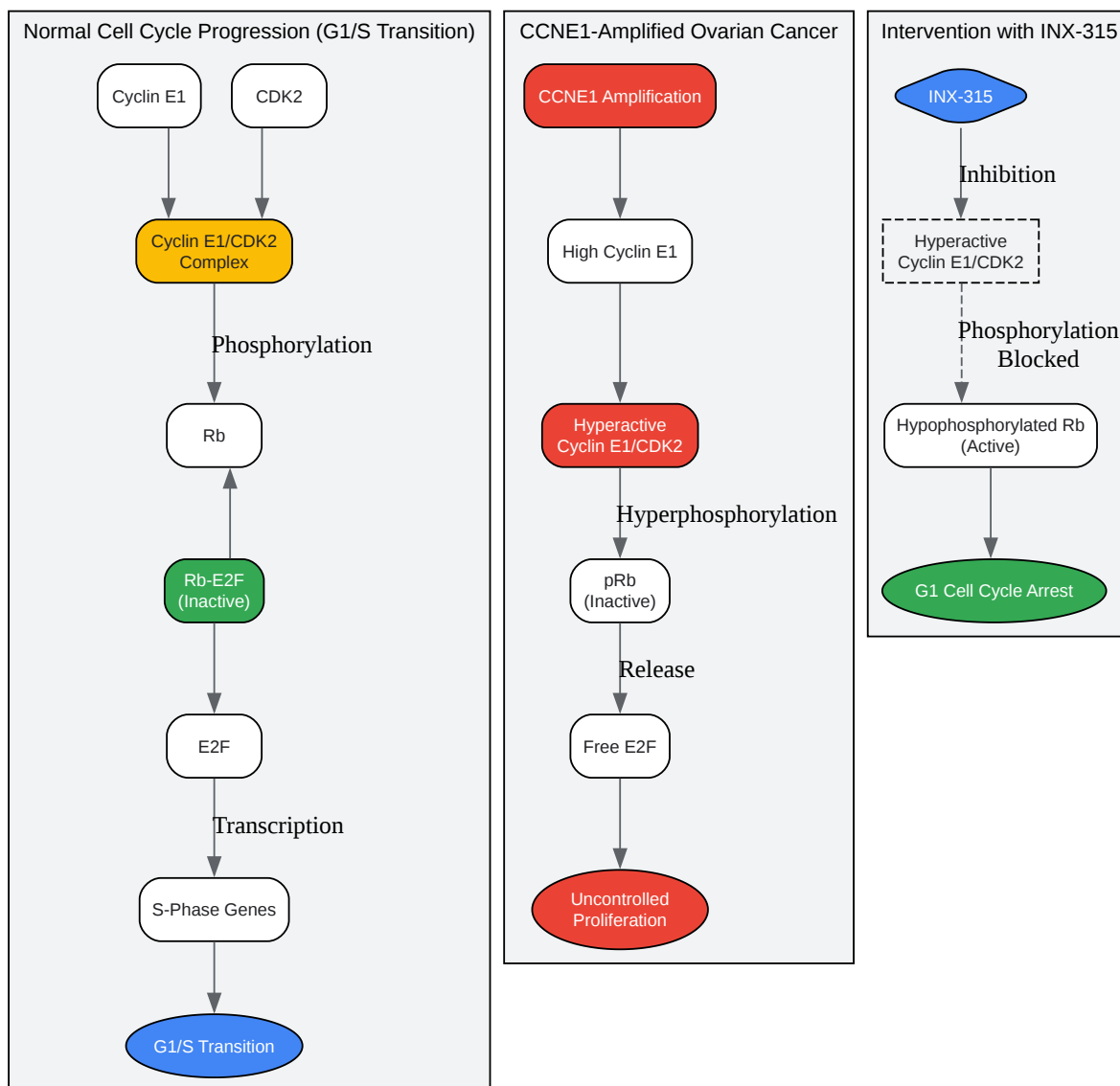
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

INX-315 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] In ovarian cancer, amplification of the CCNE1 gene, which encodes the CDK2 activator Cyclin E1, is a common oncogenic driver associated with aggressive disease and resistance to platinum-based chemotherapy.[1][2] Aberrant CDK2 activity, driven by Cyclin E1 overexpression, promotes uncontrolled cell cycle progression from the G1 to S phase.[3][4] INX-315 selectively targets this dependency, inducing cell cycle arrest and inhibiting the proliferation of CCNE1-amplified cancer cells. These application notes provide detailed protocols for evaluating the efficacy of INX-315 in CCNE1-amplified ovarian cancer cell lines.

Signaling Pathway and Mechanism of Action

The Cyclin E1/CDK2 complex plays a pivotal role in the G1/S phase transition of the cell cycle. Amplification of CCNE1 leads to the overexpression of Cyclin E1 protein and subsequent hyperactivation of CDK2. This results in the hyperphosphorylation of the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA replication and S-phase entry, leading to uncontrolled cell proliferation. INX-315 inhibits CDK2, preventing Rb phosphorylation and causing a G1 cell cycle arrest.



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Caption: Mechanism of INX-315 in CCNE1-amplified ovarian cancer.

Data Presentation

In Vitro Efficacy of INX-315 in Ovarian Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of INX-315 in a panel of CCNE1-amplified and non-amplified ovarian cancer cell lines.

Cell Line	CCNE1 Status	INX-315 IC ₅₀ (nM)
OVCAR3	Amplified	10 - 64
OVCAR4	Amplified	10 - 64
KURAMOCHI	Amplified	10 - 64
OVCAR8	Gain	>1000
SKOV3	Not Amplified	>1000
IGROV1	Not Amplified	>1000

Note: The IC₅₀ values are presented as a range based on available preclinical data. Specific values may vary depending on experimental conditions.

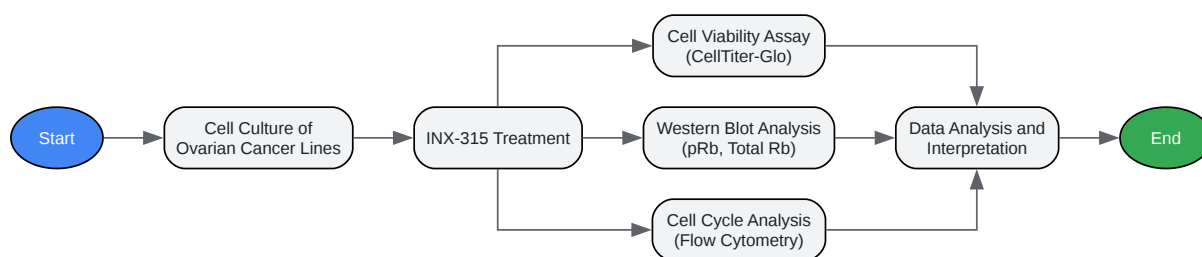
CCNE1 Amplification Status and Protein Expression

The table below provides an overview of the CCNE1 gene copy number and relative Cyclin E1 protein expression in commonly used ovarian cancer cell lines.

Cell Line	CCNE1 Gene Copy Number	Cyclin E1 Protein Expression
OVCAR3	Amplified (CN >10)	High
OVCAR4	Amplified	High
KURAMOCHI	Amplified	High
OVCAR8	Gain	Moderate
SKOV3	Normal	Low
IGROV1	Normal	Low

Experimental Protocols

The following are detailed protocols for key experiments to assess the application of INX-315 in CCNE1-amplified ovarian cancer cell lines.



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Caption: General experimental workflow for evaluating INX-315.

Cell Culture

- Cell Lines:
 - CCNE1-amplified: OVCAR3, OVCAR4, KURAMOCHI
 - CCNE1 non-amplified (control): SKOV3, IGROV1, OVCAR8

- Culture Media:
 - OVCAR3, OVCAR4, KURAMOCHI, OVCAR8: RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and for OVCAR3, 0.01 mg/mL insulin.
 - SKOV3, IGROV1: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Culture Conditions:
 - Maintain cells in a humidified incubator at 37°C with 5% CO₂.
 - Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

- Materials:
 - Ovarian cancer cell lines
 - INX-315
 - 96-well opaque-walled plates
 - CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
 - Luminometer
- Protocol:
 - Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
 - Allow cells to adhere overnight.
 - Treat cells with a serial dilution of INX-315 (e.g., 0-10 µM) for 72 hours. Include a vehicle control (DMSO).

- Equilibrate the plate to room temperature for 30 minutes.
- Add 100 μ L of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.
- Calculate IC50 values using a non-linear regression analysis.

Western Blot Analysis for Rb Phosphorylation

This protocol is for detecting the phosphorylation status of Rb at Serine 807/811.

- Materials:
 - Ovarian cancer cell lines
 - INX-315
 - Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
 - BCA Protein Assay Kit
 - SDS-PAGE gels
 - PVDF membrane
 - Primary antibodies:
 - Phospho-Rb (Ser807/811) (Cell Signaling Technology, #9308)
 - Total Rb (Cell Signaling Technology, #9309)
 - β -actin (loading control)
 - HRP-conjugated secondary antibodies

- ECL detection reagent
- Protocol:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with INX-315 (e.g., 100 nM and 300 nM) or vehicle (DMSO) for 24 hours.
 - Wash cells with ice-cold PBS and lyse with RIPA buffer.
 - Determine protein concentration using the BCA assay.
 - Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol measures the distribution of cells in different phases of the cell cycle.

- Materials:
 - Ovarian cancer cell lines
 - INX-315
 - 70% cold ethanol

- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer
- Protocol:
 - Seed cells in 6-well plates and allow them to adhere.
 - Treat cells with INX-315 (e.g., 100 nM and 300 nM) or vehicle (DMSO) for 24 hours.
 - Harvest cells by trypsinization and wash with PBS.
 - Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
 - Incubate at 4°C for at least 2 hours or overnight.
 - Wash the cells with PBS and resuspend in PI staining solution.
 - Incubate in the dark for 30 minutes at room temperature.
 - Analyze the samples using a flow cytometer.
 - Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

Conclusion

INX-315 demonstrates selective and potent activity against CCNE1-amplified ovarian cancer cell lines by inducing G1 cell cycle arrest through the inhibition of CDK2 and subsequent reduction of Rb phosphorylation. The provided protocols offer a framework for researchers to investigate the application of INX-315 and similar CDK2 inhibitors in this molecularly defined subset of ovarian cancer. Further investigation into the in vivo efficacy and potential combination therapies is warranted to translate these preclinical findings into clinical benefits for patients with CCNE1-amplified ovarian cancer.

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